3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group attached to the triazole ring, along with a propyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propanal with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylsulfanyl)-1-propyl-1H-1,2,4-triazol-5-amine include other triazole derivatives such as:
- 3-(Methylsulfanyl)propanal
- 2-(Methylsulfanyl)nicotinamide
- 4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group enhances its potential as a ligand and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88722-38-7 |
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Molecular Formula |
C6H12N4S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-methylsulfanyl-2-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-3-4-10-5(7)8-6(9-10)11-2/h3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
MBMMVFXGPRSRAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=N1)SC)N |
Origin of Product |
United States |
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